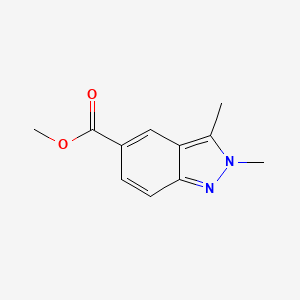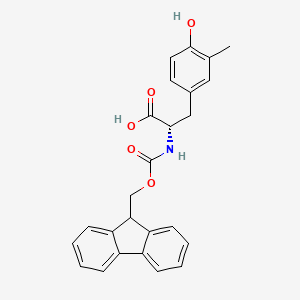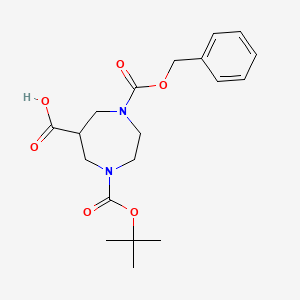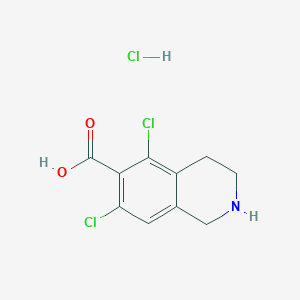
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2,3-dimethyl-2H-indazole-5-carboxylate” is a chemical compound with the CAS Number: 2114095-94-0. It has a molecular weight of 204.23 . The compound is also known by its IUPAC name, which is the same as the common name .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate has been used in a wide range of scientific and medical research studies. It has been studied for its potential applications in pharmacology, biochemistry, and physiology. In pharmacology, this compound has been used to study the effects of drugs on the central nervous system and other physiological systems. In biochemistry, this compound has been used to study the effects of cellular signaling pathways on gene expression and protein synthesis. In physiology, this compound has been used to study the effects of hormones, neurotransmitters, and other physiological regulators.
Wirkmechanismus
Biochemical Pathways:
Without direct evidence, we can only speculate on the affected pathways. Indazole derivatives have been investigated for their potential anti-inflammatory, analgesic, and other biological activities . These activities often involve pathways related to inflammation, oxidative stress, and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis method of Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is reliable and reproducible, making it an ideal compound for laboratory experiments. Additionally, this compound has been found to be relatively non-toxic, making it safe for use in laboratory experiments. However, the effects of this compound on the 5-HT1A and 5-HT2A receptors are not fully understood, making it difficult to predict the effects of this compound on a given system.
Zukünftige Richtungen
Future research on Methyl 2,3-dimethyl-2H-indazole-5-carboxylate may focus on further elucidating the effects of this compound on the 5-HT1A and 5-HT2A receptors, as well as the effects of this compound on other physiological systems. Additionally, further research may focus on the potential applications of this compound in the treatment of various diseases and disorders. Finally, further research may focus on the potential synergistic effects of this compound when used in combination with other drugs and compounds.
Synthesemethoden
Methyl 2,3-dimethyl-2H-indazole-5-carboxylate is synthesized through a three-step procedure, starting with the reaction of indazole with dimethylformamide (DMF) and formic acid. The second step involves the reaction of the resulting intermediate with methyl iodide, followed by a final step of heating the reaction mixture in the presence of a base. This synthesis method has been used to produce this compound in high yield and purity, and has been found to be a reliable and reproducible method.
Eigenschaften
IUPAC Name |
methyl 2,3-dimethylindazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-9-6-8(11(14)15-3)4-5-10(9)12-13(7)2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOYQJILCUZTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)



![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
